molecular formula C13H19BrO3 B8278912 1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

Cat. No.: B8278912
M. Wt: 303.19 g/mol
InChI Key: NHQBXZOAQSWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene is a useful research compound. Its molecular formula is C13H19BrO3 and its molecular weight is 303.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19BrO3

Molecular Weight

303.19 g/mol

IUPAC Name

1-bromo-4-(2,2-diethoxyethoxymethyl)benzene

InChI

InChI=1S/C13H19BrO3/c1-3-16-13(17-4-2)10-15-9-11-5-7-12(14)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

NHQBXZOAQSWXKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COCC1=CC=C(C=C1)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium bis(trimethylsilyl)amide (12.1 mL, 1 N in THF) is added to a stirred solution of 4-bromo-benzylalcohol (2.05 g, 11.0 mmol) in dry DMF (7 mL) at ambient temperature. The mixture is stirred for 5 min before it is treated with bromoacetaldehyde diethyl acetal (1.99 mL, 13.2 mmol). The resultant mixture is allowed to stir at ambient temperature for 20 hours. Ethyl acetate (60 mL) and water (60 mL) are added to the mixture. The organic layer is separated, washed with half-saturated brine, dried, filtered and concentrated. After MPLC separation on silica (gradient 0-8% ethyl acetate in hexane), 1.86 g (56% yield) title compound is obtained as colorless oil.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
56%

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